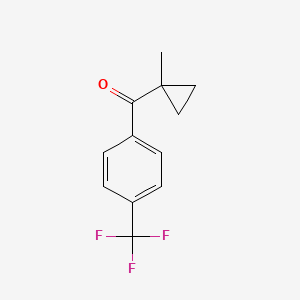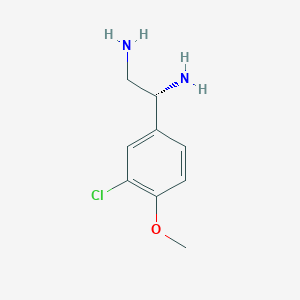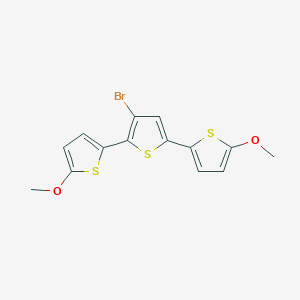![molecular formula C12H18ClNO B13044727 Phenol, 3-[(cyclopentylamino)methyl]-, hcl](/img/structure/B13044727.png)
Phenol, 3-[(cyclopentylamino)methyl]-, hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-[(cyclopentylamino)methyl]-, hcl is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73. It is known for its unique structure, which includes a phenol group and a cyclopentylamino group connected by a methyl bridge .
Métodos De Preparación
The synthesis of Phenol, 3-[(cyclopentylamino)methyl]-, hcl typically involves the reaction of phenol with cyclopentylamine in the presence of a methylating agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Phenol, 3-[(cyclopentylamino)methyl]-, hcl undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopentylmethylamine derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenol, 3-[(cyclopentylamino)methyl]-, hcl has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Phenol, 3-[(cyclopentylamino)methyl]-, hcl involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the cyclopentylamino group can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Phenol, 3-[(cyclopentylamino)methyl]-, hcl can be compared with other similar compounds, such as:
Phenol, 3-[(cyclopentylamino)methyl]-: This compound lacks the hydrochloride salt form and may have different solubility and reactivity properties.
Phenol, 4-[(cyclopentylamino)methyl]-, hcl: This isomer has the cyclopentylamino group attached at the para position, which can lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
3-[(cyclopentylamino)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-7-3-4-10(8-12)9-13-11-5-1-2-6-11;/h3-4,7-8,11,13-14H,1-2,5-6,9H2;1H |
Clave InChI |
NJQJLZQCWDGWQG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NCC2=CC(=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044649.png)
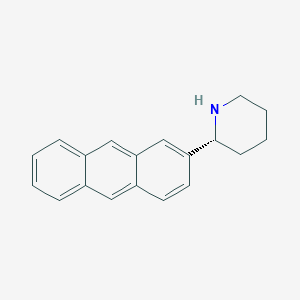
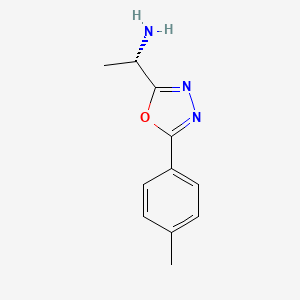
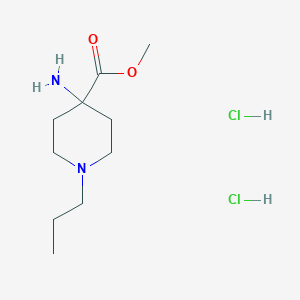
![(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044662.png)
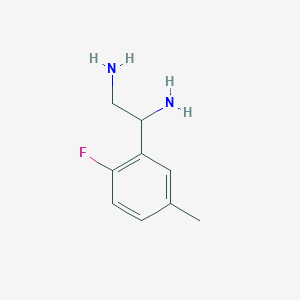
![1-Amino-1-[2-(trifluoromethyl)phenyl]acetone](/img/structure/B13044666.png)
![(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044680.png)
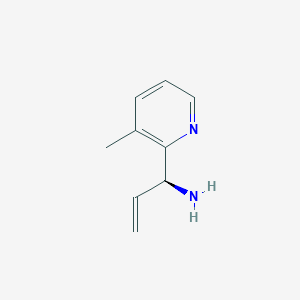
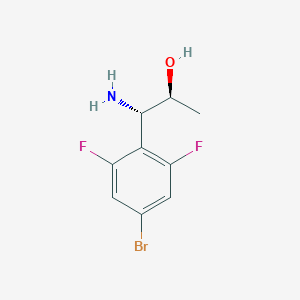
![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
